Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate
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Overview
Description
Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate typically involves the bromination of 5-methylpyridine followed by the introduction of the tert-butyl carbamate group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The tert-butyl carbamate group is then introduced using tert-butyl chloroformate and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-brominated pyridines.
Scientific Research Applications
Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (6-bromo-2-methylpyridin-3-yl)carbamate
Uniqueness
Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the methyl group at the 5-position differentiates it from other similar compounds, affecting its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H15BrN2O2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-6-8(13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
WHPVMOHSORDENT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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